5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one

Description

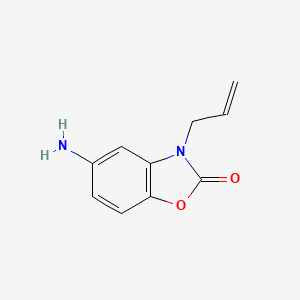

5-Amino-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a 2,3-dihydrobenzoxazol-2-one core substituted with an amino group at position 5 and an allyl (prop-2-en-1-yl) group at position 2. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified for enhanced bioactivity.

Properties

IUPAC Name |

5-amino-3-prop-2-enyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-5-12-8-6-7(11)3-4-9(8)14-10(12)13/h2-4,6H,1,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMSVPXJJWVFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC(=C2)N)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-3-(prop-2-EN-1-YL)-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with a benzoxazole structure often exhibit antimicrobial properties. A study focusing on derivatives of benzoxazole demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Amino-3-(prop-2-EN-1-YL)-... | 32 | Antibacterial |

| Benzoxazole derivative 1 | 64 | Antifungal |

| Benzoxazole derivative 2 | 128 | Antibacterial |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, a study indicated that certain benzoxazole derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Amino-3-(prop-2-EN-1-YL)-... | 15 | MCF-7 |

| Benzoxazole derivative 1 | 20 | HCT-116 |

| Benzoxazole derivative 2 | 25 | A549 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. The presence of specific substituents on the benzoxazole ring significantly influences the compound's activity. For example, electron-donating groups have been shown to enhance antibacterial properties .

Key Observations:

- Substituents: The introduction of methoxy or dimethylamino groups at specific positions increases antibacterial potency.

- Positioning: The location of substituents on the aromatic ring affects both antimicrobial and anticancer activities.

Case Studies

A notable case study involved synthesizing a series of benzoxazole derivatives to evaluate their biological activities. The results indicated that modifications at the fifth position of the benzoxazole moiety led to increased cytotoxic effects against cancer cells .

Study Summary:

In this study:

- Objective: To evaluate the cytotoxicity of synthesized benzoxazole derivatives.

- Methodology: Various derivatives were tested against MCF-7 and HCT-116 cell lines.

Results:

The most active compound exhibited an IC50 value of 15 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Chlorzoxazone

- Structure : 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one.

- Key Differences: Lacks the amino group at position 5 and the allyl substituent; instead, it has a chlorine atom at position 3.

- Pharmacological Activity : Centrally acting muscle relaxant via calcium/potassium channel inhibition .

- Synthesis: Typically prepared via cyclization of 2-aminophenol derivatives with phosgene or substitutes.

5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one

- Structure: Features a dimethylaminoethyl group at position 3 instead of allyl.

Thiazol-2-imine Derivatives (e.g., 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines)

Pharmacological Activity Comparison

- Allyl vs. Other Substituents: The allyl group’s conjugated double bond could influence metabolic stability or interaction with hydrophobic pockets in biological targets, contrasting with the basic dimethylaminoethyl or rigid propargyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.